molecular formula C10H12F3NO2 B12072944 3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol

3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol

Cat. No.: B12072944
M. Wt: 235.20 g/mol
InChI Key: SYUBWKGKIAOORE-UHFFFAOYSA-N
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Description

3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol typically involves the reaction of 4-amino-3-(trifluoromethyl)phenol with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 4-amino-3-(trifluoromethyl)phenol reacts with 3-chloropropanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propanal or 3-[4-Amino-3-(trifluoromethyl)phenoxy]propanone.

    Reduction: Formation of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-2-ol: Similar structure but with a hydroxyl group on the second carbon of the propanol chain.

    3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

3-[4-amino-3-(trifluoromethyl)phenoxy]propan-1-ol

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15/h2-3,6,15H,1,4-5,14H2

InChI Key

SYUBWKGKIAOORE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCO)C(F)(F)F)N

Origin of Product

United States

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